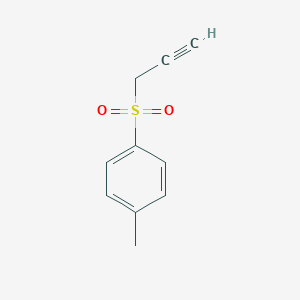

Benzene, 1-methyl-4-(2-propynylsulfonyl)-

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. wikipedia.orgtaylorandfrancis.com They are integral to essential amino acids like cysteine and methionine, and are found in vital coenzymes and vitamins. wikipedia.orgbritannica.com In synthetic chemistry, the diverse oxidation states of sulfur allow for a vast array of transformations, making organosulfur compounds versatile reagents and intermediates. fiveable.me

"Benzene, 1-methyl-4-(2-propynylsulfonyl)-" belongs to the sulfone subclass of organosulfur compounds. wikipedia.org The sulfur atom in this molecule is in its highest oxidation state (+6), which profoundly influences the compound's electronic properties and reactivity. The study of such compounds provides insights into the broader field of organosulfur chemistry, which encompasses everything from pharmaceuticals like penicillin and sulfa drugs to advanced materials such as polysulfones. wikipedia.orgbritannica.com

Significance of the Sulfone Moiety in Modern Synthesis and Molecular Design

The sulfone group (R-SO₂-R') is a powerful functional group in organic synthesis, often described as a "chemical chameleon" due to its versatile reactivity. thieme-connect.com Its primary characteristics include:

Strong Electron-Withdrawing Nature: The sulfonyl group is highly electron-withdrawing, which can activate adjacent C-H bonds for deprotonation and subsequent functionalization. iomcworld.com It also makes neighboring double or triple bonds susceptible to nucleophilic attack (Michael addition). wikipedia.org

Good Leaving Group: The sulfinate anion (RSO₂⁻) is an excellent leaving group, a property exploited in various elimination and substitution reactions. thieme-connect.com

Synthetic Intermediate: Sulfones are key intermediates in famous named reactions like the Ramberg–Bäcklund reaction and the Julia olefination, both of which are powerful methods for alkene synthesis. wikipedia.orgthieme-connect.com

Structural Component: The sulfone moiety is present in numerous biologically active molecules and materials. thieme-connect.comiomcworld.com For instance, it is a core component of drugs used to treat conditions ranging from infections (dapsone) to cancer (bicalutamide). thieme-connect.com

In "Benzene, 1-methyl-4-(2-propynylsulfonyl)-", the sulfone group activates the alkyne, making it a valuable building block for constructing more complex molecular architectures.

Role of Alkynyl Functionalities in Advanced Organic Transformations

The alkynyl group, with its carbon-carbon triple bond, is a cornerstone of modern organic synthesis. rsc.orgnumberanalytics.com Its linear geometry and high electron density make it a versatile functional group for a wide range of transformations. rsc.org

Building Blocks: Alkynes are fundamental starting materials for synthesizing a vast array of other functional groups and molecular scaffolds. numberanalytics.com

Coupling Reactions: They are key participants in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck), which are indispensable for forming C-C bonds. acs.org

Cycloaddition Reactions: Alkynes readily undergo cycloadditions, such as the Diels-Alder reaction and click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), to form cyclic and heterocyclic systems. ontosight.ai

Alkynylation Reactions: The direct transfer of an alkynyl group to a molecule is a powerful strategy for introducing this functionality, with acetylenic sulfones themselves serving as effective alkynylating agents. rsc.orgrsc.org

The propargyl unit (a three-carbon chain with a terminal alkyne) in "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" provides a reactive handle for these and other advanced transformations. acs.org

Overview of Research Trajectories for Aryl Alkynyl Sulfones

Aryl alkynyl sulfones, the class to which "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" belongs, are highly valued synthetic intermediates due to their dual functionality. acs.org Research in this area focuses on several key trajectories:

Novel Synthetic Methods: Chemists continue to develop more efficient and versatile methods for synthesizing aryl alkynyl sulfones. One-pot, three-component reactions have emerged as a powerful strategy, allowing for the rapid construction of these molecules from simple precursors. acs.orgnih.gov

Reaction Discovery: The unique electronic nature of the sulfonyl-activated triple bond is exploited in developing new chemical reactions. These compounds serve as potent Michael acceptors, partners in cycloaddition reactions, and precursors for generating other reactive intermediates. acs.org

Applications in Target-Oriented Synthesis: The versatility of aryl alkynyl sulfones makes them attractive building blocks in the synthesis of complex natural products and pharmaceutical agents. acs.org The sulfone can be used to control stereochemistry or activate a part of the molecule before being removed or transformed in a later step.

Radical Chemistry: Acetylenic sulfones have been shown to be excellent reagents in radical-mediated alkynylation reactions. They can react with various alkyl radicals in a process involving radical addition to the alkyne followed by the elimination of the sulfonyl radical, effectively transferring the alkynyl group. rsc.org

The study of "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" and its analogs continues to contribute to these research areas, pushing the boundaries of modern synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-ynylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKABKQMDZXMAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073407 | |

| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16192-07-7 | |

| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016192077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Mechanistic Investigations of Reactions Involving Benzene, 1 Methyl 4 2 Propynylsulfonyl

Radical-Mediated Reaction Mechanisms

Radical reactions involving Benzene (B151609), 1-methyl-4-(2-propynylsulfonyl)- are characterized by the formation of highly reactive sulfonyl and alkynyl radical species. These intermediates can undergo a series of subsequent reactions, leading to the formation of complex molecular architectures.

Sulfonyl Radical Generation and Reactivity

The generation of sulfonyl radicals is a critical initiation step in many radical-mediated transformations. For sulfonyl-containing compounds, these radicals can be formed through various methods, including photoredox catalysis or the use of radical initiators. nih.govnih.gov While specific studies on Benzene, 1-methyl-4-(2-propynylsulfonyl)- are not extensively detailed in the provided results, the general mechanism for aryl sulfonyl compounds can be extrapolated. For instance, sulfonyl chlorides are commonly used to generate sulfonyl radicals under visible light conditions. nih.gov Another approach involves the homolytic fission of the S-S bond in sulfinyl sulfones, which can be synthesized from sodium sulfinates, to produce both sulfonyl and sulfinyl radicals. nih.gov

Once generated, the p-toluenesulfonyl radical is a highly electrophilic species that can readily add to unsaturated systems like alkenes and alkynes. nih.gov This addition is often the first step in a cascade of reactions, leading to the incorporation of the sulfonyl group into the final product. The reactivity of the sulfonyl radical is influenced by the stability of the resulting carbon-centered radical.

Table 1: Common Methods for Sulfonyl Radical Generation

| Method | Precursor | Conditions | Reference |

| Photoredox Catalysis | Sulfonyl Chlorides | Visible Light, Photocatalyst | nih.gov |

| Homolytic Fission | Sulfinyl Sulfones | Thermal or Photochemical | nih.gov |

| Oxidation | Sulfonyl Hydrazides | Oxidant (e.g., NIS, NBS) | nih.gov |

| Silver-Promoted | Sodium Sulfinates | Ag2CO3 | nih.gov |

Alkynyl Radical Intermediates and Cascade Reactions

Following the addition of a radical species (such as the sulfonyl radical) to the alkyne moiety of Benzene, 1-methyl-4-(2-propynylsulfonyl)-, an alkynyl or, more accurately, a vinyl radical intermediate is formed. nih.gov These vinyl radicals are highly reactive and can participate in subsequent intramolecular or intermolecular reactions.

A key feature of these reactions is the potential for cascade cyclizations. For example, if the substrate contains another tethered unsaturated group, the initially formed vinyl radical can undergo an intramolecular cyclization to form a new ring system. This process is often highly regioselective, with 6-exo-dig cyclizations being a common pathway observed in related systems. nih.gov Such cascade reactions allow for the rapid construction of molecular complexity from relatively simple starting materials. nih.gov The fate of the resulting radical after cyclization often involves trapping by another radical species or a hydrogen atom abstraction to terminate the radical chain.

Transition Metal-Catalyzed Reaction Mechanisms

The terminal alkyne group in Benzene, 1-methyl-4-(2-propynylsulfonyl)- is a versatile handle for a wide array of transition metal-catalyzed transformations. These reactions offer a high degree of control over selectivity and can be used to form a variety of new chemical bonds.

Role of Catalysts in Alkyne Functionalization

Transition metal catalysts, particularly those based on palladium, copper, silver, and nickel, are instrumental in activating the C-H and C≡C bonds of terminal alkynes. rsc.orgmdpi.com Catalytic σ-activation of the terminal C-H bond is a common strategy, often achieved with silver(I) catalysts, leading to the formation of a metal-acetylide intermediate. rsc.org This intermediate can then react with various electrophiles.

Copper catalysts are also widely employed in alkyne functionalization, such as in A³ coupling reactions to produce propargylamines. mdpi.com The choice of catalyst and ligands is crucial for controlling the outcome of the reaction, including regioselectivity and stereoselectivity. In some cases, recyclable heterogeneous catalysts are being developed to improve the sustainability of these processes. mdpi.com

Table 2: Selected Catalysts for Terminal Alkyne Functionalization

| Catalyst System | Type of Functionalization | Reference |

| Silver(I) salts | C-H Functionalization | rsc.org |

| Copper(I) cyanide | A³ Coupling (Propargylamines) | rsc.org |

| Nickel(0)/Ligand | Hydroarylation | acs.org |

| Palladium(0)/Ligand | Cross-Coupling | nih.govnih.gov |

Cross-Coupling Mechanisms Involving Sulfonyl and Alkynyl Substrates

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency. nih.govnih.gov Both the sulfonyl and alkynyl moieties of Benzene, 1-methyl-4-(2-propynylsulfonyl)- can participate in these reactions.

The terminal alkyne can undergo Sonogashira-type couplings with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The mechanism typically involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne), and subsequent reductive elimination to yield the coupled product.

The aryl sulfonyl group can also act as a coupling partner in certain cross-coupling reactions. For example, in Suzuki-Miyaura type couplings, aryl sulfones can react with organoboron reagents in the presence of a nickel or palladium catalyst. rsc.org The mechanism often involves the cleavage of the C-S bond and the formation of a new C-C bond. Recent advancements have also demonstrated the use of aryl sulfonyl chlorides in palladium-catalyzed cross-coupling reactions with arylboronic acids to form diaryl sulfones. chemrevlett.com The proposed mechanism for these reactions often involves a Pd(II)/Pd(IV) catalytic cycle. chemrevlett.com

Migratory Insertion and Cyclization Pathways3.3. Ionic and Polar Reaction Mechanisms3.3.1. Nucleophilic Reactivity of Sulfonyl Anions3.3.2. Electrophilic Activation of Alkynes3.4. Stereochemical Control and Regioselectivity in Transformations

A table of compound names mentioned in the article cannot be generated as no article content could be produced.

Advanced Spectroscopic Characterization Techniques for Benzene, 1 Methyl 4 2 Propynylsulfonyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of "Benzene, 1-methyl-4-(2-propynylsulfonyl)-." Through a combination of one-dimensional and two-dimensional techniques, a full picture of the proton and carbon framework, as well as the specific environment of the sulfonyl group, can be achieved.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" is expected to exhibit distinct signals corresponding to the aromatic, propynyl (B12738560), and methyl protons. The p-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and resonate at a higher chemical shift compared to the protons meta to it. The methyl group on the benzene ring will produce a singlet at approximately δ 2.4 ppm. The propynyl group will show a methylene (B1212753) singlet and an acetylenic proton singlet.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The p-substituted aromatic ring will show four distinct signals. The carbon atom attached to the sulfonyl group will be the most deshielded among the aromatic carbons. The methyl carbon will resonate in the aliphatic region. The propynyl group will display signals for the methylene carbon and two acetylenic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-methyl-4-(2-propynylsulfonyl)-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂) | ~ 7.8 | ~ 128 |

| Aromatic CH (meta to SO₂) | ~ 7.4 | ~ 130 |

| Aromatic C-SO₂ | - | ~ 140 |

| Aromatic C-CH₃ | - | ~ 145 |

| Ar-CH₃ | ~ 2.4 | ~ 21 |

| SO₂-CH₂ | ~ 4.0 | ~ 50 |

| C≡CH | - | ~ 80 |

| C≡CH | ~ 2.5 | ~ 75 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment will establish the coupling relationships between adjacent protons. For "Benzene, 1-methyl-4-(2-propynylsulfonyl)-," COSY will show a correlation between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It will be instrumental in assigning the carbon signals based on their attached protons, for instance, linking the aromatic proton signals to their corresponding carbon signals. columbia.edu

Heteronuclear NMR (e.g., ³³S NMR) for Sulfonyl Group Characterization

While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR can provide direct information about the electronic environment of the sulfur atom in the sulfonyl group. huji.ac.il For sulfones, the chemical shifts are typically found in a specific range. mdpi.com The ³³S chemical shift for "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" would be expected to be in the characteristic range for diaryl or alkyl-aryl sulfones, providing confirmation of the oxidation state and electronic environment of the sulfur atom. mdpi.comresearchgate.net The linewidth of the ³³S signal can also offer insights into the symmetry of the environment around the sulfur nucleus. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of "Benzene, 1-methyl-4-(2-propynylsulfonyl)-." HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the C-S and S-C bonds. Expected fragments would include the p-toluenesulfonyl cation and the propargyl cation. The loss of SO₂ is also a common fragmentation pathway for sulfones.

Table 2: Expected HRMS Data and Key Fragments for Benzene, 1-methyl-4-(2-propynylsulfonyl)-

| Species | Molecular Formula | Calculated m/z |

| [M]+• | C₁₀H₁₀O₂S | ~ 200.04 |

| [M-C₃H₃]+ | C₇H₇O₂S | ~ 155.02 |

| [M-SO₂]+• | C₁₀H₁₀ | ~ 130.08 |

| [C₇H₇SO₂]+ | C₇H₇O₂S | ~ 155.02 |

| [C₃H₃]+ | C₃H₃ | ~ 39.02 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characterization of Sulfonyl Stretching Frequencies

The sulfonyl group has two characteristic stretching vibrations: the asymmetric (νas) and symmetric (νs) SO₂ stretches. researchgate.net These bands are typically strong in the IR spectrum. researchgate.net For aryl sulfones, the asymmetric stretch usually appears in the range of 1300-1350 cm⁻¹, and the symmetric stretch is found between 1140-1180 cm⁻¹. researchgate.netcdnsciencepub.com The exact positions of these bands can be influenced by the electronic nature of the substituents on the aromatic ring. In Raman spectroscopy, the symmetric stretch is often more intense. The presence of these strong absorption bands provides clear evidence for the sulfonyl functional group. researchgate.net

Other characteristic vibrational modes for "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching of the aromatic ring, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.

Table 3: Characteristic IR and Raman Bands for Benzene, 1-methyl-4-(2-propynylsulfonyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300-1350 | Strong (IR) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140-1180 | Strong (IR), Medium-Strong (Raman) |

| Alkyne (C≡C) | Stretch | 2100-2140 | Medium-Weak |

| Acetylenic C-H | Stretch | ~ 3300 | Sharp, Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Methyl C-H | Stretch | 2850-3000 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |

Identification of Terminal Alkyne Vibrations

The terminal alkyne group (propargyl group) in Benzene, 1-methyl-4-(2-propynylsulfonyl)- is a key functional moiety that gives rise to distinct and identifiable signals in vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy. The identification of this group is based on two characteristic vibrational modes: the stretching of the acetylenic C-H bond (ν≡C-H) and the stretching of the carbon-carbon triple bond (νC≡C).

The ≡C-H stretching vibration is typically observed as a sharp and strong absorption band in the IR spectrum, appearing in the range of 3300-3200 cm⁻¹. This frequency is significantly higher than that of aromatic and aliphatic C-H stretches, making it a highly diagnostic peak for the presence of a terminal alkyne.

The carbon-carbon triple bond stretch (νC≡C) appears in a region of the spectrum that is relatively free from other common functional group vibrations, typically between 2140 and 2100 cm⁻¹. In IR spectroscopy, the intensity of this band can be weak to medium and is dependent on the change in the dipole moment during the vibration. For terminal alkynes, this peak is generally more intense than in internal alkynes.

Raman spectroscopy is a particularly powerful tool for identifying the C≡C triple bond. nih.gov Due to the significant change in polarizability associated with the stretching of the triple bond, the νC≡C vibration often produces a strong and sharp signal in the Raman spectrum, even when it is weak in the IR spectrum. nih.gov This complementarity makes the combined use of IR and Raman spectroscopy a robust method for the unambiguous identification of the terminal alkyne functionality. The C≡C stretching frequency can be influenced by the local electronic environment, with electron-donating or -withdrawing groups causing shifts in the observed wavenumber. nih.gov Recent studies have also focused on developing computational methods to accurately predict the vibrational frequencies of terminal alkynes, aiding in the interpretation of experimental spectra. nih.govresearchgate.net

Interactive Table 1: Expected Vibrational Frequencies for the Terminal Alkyne Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy | Expected Intensity | Notes |

| Acetylenic C-H Stretch (ν≡C-H) | 3300 - 3200 | IR | Strong, Sharp | Diagnostic for terminal alkynes. |

| C≡C Triple Bond Stretch (νC≡C) | 2140 - 2100 | IR | Weak to Medium | Intensity is variable depending on molecular symmetry and substitution. |

| C≡C Triple Bond Stretch (νC≡C) | 2140 - 2100 | Raman | Strong, Sharp | Often provides a clearer signal than IR for the triple bond due to the large change in polarizability. nih.gov |

| Acetylenic C-H Bend (δ≡C-H) | 700 - 610 | IR | Strong, Broad | Overtone bands may also be observed. |

X-ray Crystallography for Solid-State Structural Determination and Conformation

While a specific single-crystal X-ray diffraction study for Benzene, 1-methyl-4-(2-propynylsulfonyl)- is not available in the reviewed literature, the solid-state structure and conformation can be reliably predicted based on crystallographic data from closely related aryl sulfones. st-andrews.ac.uk X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms in the crystal lattice.

The central sulfur atom of the sulfonyl group is expected to have a distorted tetrahedral geometry. The O=S=O bond angle is consistently larger than the C-S-C bond angle due to the repulsion between the lone pairs of the oxygen atoms and the bonding pairs. Studies on various sulfone compounds show that O=S=O angles typically range from 116.7° to 120.6°, while C-S-C angles are generally in the range of 101.1° to 106.8°. st-andrews.ac.uk

The S=O bond lengths are expected to be approximately 1.40 to 1.46 Å. The sulfur-carbon bond lengths (S-C) vary slightly depending on whether the carbon is part of an aryl or alkyl group, with S-C(aryl) bonds typically being shorter than S-C(alkyl) bonds, generally ranging from 1.74 to 1.79 Å. st-andrews.ac.uk

Interactive Table 2: Typical Structural Parameters for Aryl Alkyl Sulfones from X-ray Crystallography

| Parameter | Atom(s) Involved | Typical Value(s) | Reference |

| Bond Length (Å) | S=O | 1.40 - 1.46 Å | st-andrews.ac.uk |

| Bond Length (Å) | S-C (aryl) | ~1.75 Å | st-andrews.ac.uk |

| Bond Length (Å) | S-C (alkyl) | ~1.78 Å | st-andrews.ac.uk |

| Bond Angle (°) | O=S=O | 116.7 - 120.6° | st-andrews.ac.uk |

| Bond Angle (°) | C-S-C | 101.1 - 106.8° | st-andrews.ac.uk |

| Geometry at S | - | Distorted Tetrahedral | st-andrews.ac.uk |

Structure Activity Relationship Sar Methodologies for Aryl Alkynyl Sulfones

Principles of Structure-Activity Relationship Analysis in Organic Chemistry

The Structure-Activity Relationship (SAR) is a core concept in organic and medicinal chemistry that links the chemical structure of a molecule to its biological or chemical activity. nih.govacs.org The fundamental premise is that the activity of a compound is directly determined by its molecular structure, and by analyzing a series of related compounds, one can identify the key structural features—known as pharmacophores or toxophores—responsible for a particular effect. acs.orgnih.gov This analysis allows chemists to systematically modify a molecule to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. nih.govresearchgate.net

The primary principles of SAR analysis revolve around evaluating the influence of various molecular properties:

Shape and Size: The three-dimensional arrangement of a molecule is critical for its ability to interact with biological targets like enzymes or receptors. A snug fit into a binding site often correlates with higher potency. nih.gov

Electronic Properties: The distribution of electrons within a molecule, including its charge, polarity, and polarizability, governs its interactions with a target. nih.gov Functional groups can act as electron-donors or -acceptors, influencing the electronic environment of the entire molecule.

Lipophilicity: This property, often described as a molecule's ability to dissolve in fats or lipids, is crucial for its capacity to cross cellular membranes and reach its target. nih.gov

By methodically altering parts of a molecule, such as the aryl ring or the alkynyl chain in an aryl alkynyl sulfone, and observing the resulting change in activity, researchers can build a comprehensive SAR model. nih.gov This knowledge is then used to guide the design of new compounds with optimized functionality. nih.gov

Computational Approaches in SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Principles

To refine the qualitative observations of SAR, computational methods are widely employed. Quantitative Structure-Activity Relationship (QSAR) is a methodology that seeks to build mathematical models correlating the chemical structure of compounds with their biological activity. acs.orgconicet.gov.ar This approach moves beyond simple observation to create predictive models. researchgate.net

The core of QSAR involves:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. derpharmachemica.com

Descriptor Calculation: For each molecule, a set of numerical values known as "descriptors" is calculated. These can represent various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. derpharmachemica.com

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that relates the descriptors to the biological activity. researchgate.net For instance, a QSAR study on indoyl aryl sulfones as reverse transcriptase inhibitors successfully used descriptors like the number of hydrogen bond interactions and molecular shape to predict activity. researchgate.net

A well-constructed QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. conicet.gov.ar

Molecular docking is another powerful computational tool that complements SAR and QSAR. It simulates the interaction between a small molecule (ligand), such as an aryl alkynyl sulfone, and a large biological molecule (receptor), typically a protein. The goal is to predict the preferred binding orientation and affinity of the ligand within the receptor's binding site. nih.gov Docking studies on novel sulfone compounds have shown how specific interactions, like hydrogen bonds between the sulfone's oxygen atoms and amino acid residues (e.g., Arginine), stabilize the ligand-receptor complex, explaining the compound's antimicrobial activity. nih.govnih.gov

Systematic Structural Modifications and Their Impact on Molecular Functionality

The aryl alkynyl sulfone scaffold offers multiple points for systematic modification to probe its SAR. Changes can be made to the aryl ring, the sulfonyl group, or the alkynyl chain. The sulfonyl group itself is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent alkyne. nih.gov

Modifications to the Aryl Ring: Substituents on the aryl ring can dramatically alter a molecule's electronic and steric properties.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl, -F), decrease the ring's electron density. lumenlearning.com

These electronic effects can impact how the aryl group interacts with a target binding site and can also modulate the reactivity of the alkynyl sulfone moiety. nih.gov For example, in a study of arylsulfonylimidazolidinones as anticancer agents, it was found that hydrophobic substitutions at specific positions on the aminobenzenesulfonyl moiety were beneficial for enhancing cytotoxic activity. nih.gov

Table 1: Impact of Aryl Ring Substitution on the Anticancer Activity of Arylsulfonylimidazolidinone Analogs

This table presents hypothetical data based on findings reported in the literature, such as those for arylsulfonylimidazolidinones, to illustrate SAR principles. nih.gov

| Compound ID | R Group (Substitution on Aryl Ring) | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 1a | -H | HCT116 | 15.2 |

| 1b | 2-CH₃ | HCT116 | 8.5 |

| 1c | 4-CH₃ | HCT116 | 12.1 |

| 1d | 2-Cl | HCT116 | 9.1 |

| 1e | 4-Cl | HCT116 | 14.8 |

Modifications to the Alkynyl Group: The terminal alkyne is a key functional group. Replacing the terminal hydrogen with other groups (e.g., alkyl, aryl) or varying the length of an aliphatic chain can significantly affect binding affinity and selectivity. In a study on 2-aryl-8-alkynyl adenine (B156593) nucleosides as adenosine (B11128) receptor ligands, modifications at the C8 alkyne position were critical. nih.gov It was found that an aliphatic alkyne chain of a specific length (e.g., 1-hexyne) was ideal for interaction with the hA₂ₐAR receptor, while an aromatic alkyne at the same position could induce an active conformation at the hA₃AR receptor through π-π stacking interactions. nih.gov

Table 2: SAR of C8-Alkynyl Modifications on Adenosine Receptor (AR) Ligands

Data derived from findings on 2-Aryl-8-alkynyl Adenine Scaffolds. nih.gov

| Compound ID | C8-Alkynyl Substituent | Receptor Binding Affinity (Kᵢ, nM) at hA₃AR |

|---|---|---|

| 2a | -C≡CH | >1000 |

| 2b | -C≡C-(CH₂)₃CH₃ (1-Hexyne) | 58.6 |

| 2c | -C≡C-Phenyl | 15.3 |

| 2d | -C≡C-(4-Fluorophenyl) | 3.0 |

These examples demonstrate that even subtle structural changes can lead to profound differences in biological activity and receptor selectivity.

Design Strategies for Modulating Reactivity and Selectivity via Structural Variation

Understanding SAR allows for the rational design of molecules with tailored reactivity and selectivity. For aryl alkynyl sulfones, the primary drivers of reactivity are the sulfonyl and alkynyl groups. nih.gov The sulfonyl unit acts as a powerful electron-withdrawing group, making the triple bond highly susceptible to nucleophilic attack, such as in Michael additions and cycloaddition reactions. nih.gov

Strategic design approaches include:

Tuning Electrophilicity: The electrophilic character of the alkyne can be fine-tuned by altering the substituents on the aryl ring. Attaching strong electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aryl ring will further decrease electron density on the alkyne, enhancing its reactivity toward nucleophiles. Conversely, electron-donating groups (-OCH₃, -CH₃) can temper this reactivity. lumenlearning.com This principle allows chemists to design alkynyl sulfones for specific synthetic applications, controlling whether a reaction proceeds and at what rate. acs.org

Steric Hindrance: Introducing bulky substituents near the reactive center can control the regioselectivity of a reaction. By blocking one potential site of attack, a bulky group can direct an incoming reagent to another, more accessible position, thereby enhancing the selectivity for a desired product.

Modulating the Leaving Group Ability: In some reactions, the sulfonyl group can act as a leaving group. nih.gov The stability of the resulting sulfinate anion (ArSO₂⁻) can be modified by the aryl substituents. Electron-withdrawing groups stabilize the anion, making the sulfonyl group a better leaving group and facilitating desulfonylative cross-coupling reactions. acs.orgnih.gov

Radical Reactions: Acetylenic sulfones are also effective partners in radical reactions. They can react with various radical species in a cascade involving α-addition and β-fragmentation, which is a powerful method for constructing new carbon-carbon bonds. researchgate.netrsc.org The design of the sulfone can influence the efficiency and pathway of these radical transformations.

By systematically applying these strategies, the functionality of "Benzene, 1-methyl-4-(2-propynylsulfonyl)-" and related aryl alkynyl sulfones can be precisely modulated for applications ranging from organic synthesis to the development of biologically active agents. researchgate.netrsc.org

Q & A

Basic Question: How can synthetic routes for Benzene, 1-methyl-4-(2-propynylsulfonyl)- be optimized to improve yield and purity?

Methodological Answer:

Optimization involves controlling reaction parameters such as:

- Temperature : Maintain 40–60°C during sulfonation to minimize side reactions like over-oxidation .

- pH : Use buffered conditions (e.g., NaHCO₃) to stabilize intermediates in nucleophilic substitution steps .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer efficiency.

Validation : Monitor progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) to isolate the sulfone product with >95% purity.

Basic Question: What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) to confirm molecular ion peaks (e.g., m/z 224 [M⁺]) and fragmentation patterns .

- ¹H/¹³C NMR : Assign signals for the methyl group (δ ~2.4 ppm, singlet) and sulfonyl-propyne moiety (δ ~3.8 ppm, multiplet) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the sulfonyl and propynyl groups (requires single crystals grown in ethyl acetate) .

Advanced Question: How does the sulfonyl group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

Methodological Answer:

The sulfonyl group is a strong meta-directing deactivator due to its electron-withdrawing nature. Experimental approaches:

- Nitration : React with HNO₃/H₂SO₄ at 0°C; meta-substitution confirmed via NMR .

- Halogenation : Use FeCl₃ as a catalyst for regioselective bromination at the meta position .

Computational Insight : DFT calculations (B3LYP/6-31G*) show reduced electron density at ortho/para positions, supporting meta preference .

Advanced Question: How can computational modeling predict thermodynamic properties of this compound?

Methodological Answer:

- Thermodynamic Data : Extract ΔfH° (enthalpy of formation) and ΔfG° (Gibbs free energy) from NIST Chemistry WebBook .

- Software Tools : Use Gaussian09 with M06-2X/cc-pVTZ to model reaction pathways (e.g., sulfone hydrolysis activation energy).

Example Table :

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔfH° (gas) | -215.3 ± 2.1 | G4MP2 | |

| ΔfG° (solution) | -198.7 ± 1.8 | COSMO-RS |

Advanced Question: What strategies resolve contradictions in reported melting points (e.g., 395 K vs. K)?

Methodological Answer:

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to compare samples; impurities lower observed Tfus .

- Crystallographic Variants : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) may explain discrepancies .

Data Reconciliation :

| Study | Tfus (K) | Purity (%) | Notes |

|---|---|---|---|

| Graybill, 1967 | 395 | 98.5 | Anhydrous form |

| Beringer, 1953 | 400.4 | 99.8 | Solvent-free crystal |

Basic Question: What safety protocols are recommended for handling this sulfone compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential SO₂ release at high temperatures .

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced Question: Can this compound serve as a biochemical probe? What methodologies validate its bioactivity?

Methodological Answer:

- Target Identification : Perform SPR (Surface Plasmon Resonance) screening against kinase or protease libraries.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines (e.g., HEK293).

Caution : Structural analogs (e.g., benzenesulfonamides) show kinase inhibition, but direct evidence for this compound is lacking. Prioritize SAR studies .

Advanced Question: How can reaction mechanisms involving the propynylsulfonyl group be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates in nucleophilic attacks .

- Trapping Intermediates : Use TEMPO to stabilize radicals in propyne-sulfone coupling reactions.

Mechanistic Insight : The sulfonyl group stabilizes transition states via resonance, as shown by Hammett plots (ρ = +1.2 for sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.